4-Oxocyclopent-2-en-1-yl-acetat

Übersicht

Beschreibung

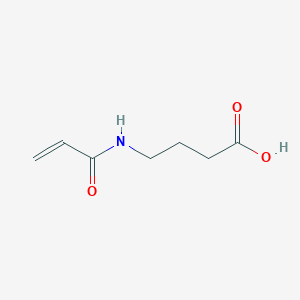

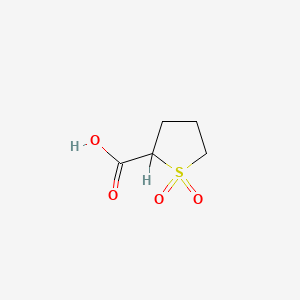

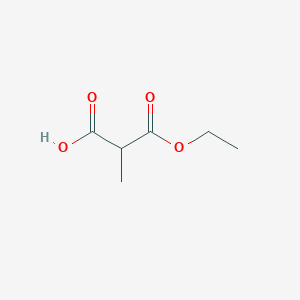

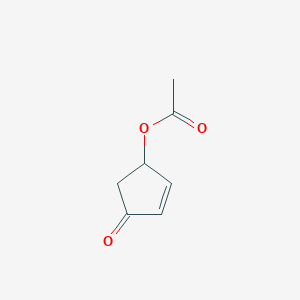

“4-Oxocyclopent-2-en-1-yl acetate” is a chemical compound with the molecular formula C7H8O3 and a molecular weight of 140.14 . It is also known by its CAS Number: 59995-48-1 . The compound appears as a white to yellow liquid .

Synthesis Analysis

The synthesis of “4-Oxocyclopent-2-en-1-yl acetate” involves several stages. One method involves the formation of a Michael adduct with thiophenol at the terminal double bond, Luche reduction of the keto group, alkaline hydrolysis of the ester function, and alkylation of the acid with propargyl bromide to obtain carboxy-protected cyclopentenol . The compound is then converted into ketosulfone by oxidation with the Dess–Martin reagent and then by treatment with 30% hydrogen peroxide .Physical and Chemical Properties Analysis

“4-Oxocyclopent-2-en-1-yl acetate” is a white to yellow liquid . It should be stored in a refrigerator . The compound is shipped at room temperature .Wissenschaftliche Forschungsanwendungen

Synthese von Prostaglandinen

4-Oxocyclopent-2-en-1-yl-acetat: ist ein entscheidendes Zwischenprodukt bei der Synthese von kreuzkonjugierten Cyclopentenon-Prostaglandinen. Diese Verbindungen sind aufgrund ihrer pharmakologischen Eigenschaften von Bedeutung, einschließlich ihrer Rolle bei Entzündungen und der Funktion der glatten Muskulatur .

Entwicklung von entzündungshemmenden Mitteln

Die Derivate der Verbindung wurden auf ihre zytotoxischen Eigenschaften untersucht, die bei der Entwicklung neuer entzündungshemmender Mittel wertvoll sind. Diese Forschung ist besonders relevant im Kontext von Krankheiten, bei denen Entzündungen eine Schlüsselrolle spielen .

Erstellung von bioaktiven Molekülen

Diese Chemikalie dient als Baustein für bioaktive Moleküle, die in Naturprodukten vorkommen. Ihre Vielseitigkeit in chemischen Reaktionen macht sie zu einem wertvollen Gut für die Herstellung komplexer Strukturen, die in verschiedenen Medikamenten vorkommen .

Totalsynthese von Naturprodukten

Forscher haben This compound bei der Totalsynthese komplexer Naturstoffe wie Hyppolachnin A eingesetzt, das potenzielle therapeutische Anwendungen hat .

Enantioselektive Synthese

Die Verbindung wird in enantioselektiven Syntheseprozessen verwendet, um spezifische Enantiomere von Zielmolekülen herzustellen. Dies ist entscheidend für die Herstellung von Medikamenten mit den gewünschten biologischen Aktivitäten und weniger Nebenwirkungen .

Herstellung von Nukleosidanaloga

Es dient als Zwischenprodukt bei der Herstellung von Nukleosidanaloga, die wesentliche Bestandteile von antiviralen und Antikrebsmitteln sind. Die Verbindung bietet eine Abkürzung bei der Synthese dieser Analoga mit Pyrimidin- und Purin-Heterobasen .

Safety and Hazards

The safety information for “4-Oxocyclopent-2-en-1-yl acetate” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P301, P301, P312, P330 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Relevant Papers Several papers were found related to “4-Oxocyclopent-2-en-1-yl acetate”. One paper describes the synthesis of propargyl (±)-(5-methylidene-4-oxopent-2-en-1-yl)acetate from a methoxycarbonyl precursor . Another paper discusses the use of a similar compound, methyl (S)- (5-methylidene-4-oxocyclopent-2-en-1-yl)acetate, in the synthesis of exomethylidenecyclopentenone core of cyclopentenone prostaglandins . A third paper discusses the UV-Curable Biobased Polyacrylates Based on a Multifunctional Monomer Derived from Furfural .

Wirkmechanismus

Target of Action

The primary target of 4-Oxocyclopent-2-en-1-yl acetate is the SH groups of core proteins . This compound is a subunit of cross-conjugated cyclopentenone prostaglandins, which are known for their pharmacological importance .

Mode of Action

The compound interacts with its targets through a process called Michael addition . It breaks the cell barrier and forms covalent bonds with the SH groups of core proteins . This interaction leads to the loss of basic biochemical functions by the proteins, which is the manifestation of bioactivity .

Biochemical Pathways

The affected biochemical pathway involves the cross-conjugated cyclopentenone prostaglandins (CyPG) . The fragment of cross-conjugated exomethylidenecyclopentenone in CyPG is responsible for the anticancer activity . The compound’s action on this pathway leads to downstream effects such as triggering inflammatory processes and apoptosis .

Result of Action

The result of the compound’s action is the loss of basic biochemical functions by the proteins . This effect is due to the formation of covalent bonds with the SH groups of core proteins . The compound exhibits cytotoxic properties, making it potentially useful in cancer treatment .

Eigenschaften

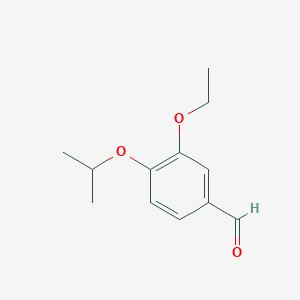

IUPAC Name |

(4-oxocyclopent-2-en-1-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-5(8)10-7-3-2-6(9)4-7/h2-3,7H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCKAQVPQJWLJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90321812 | |

| Record name | 4-Oxocyclopent-2-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-48-9 | |

| Record name | NSC382124 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Oxocyclopent-2-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 4-Oxocyclopent-2-en-1-yl acetate in materials science?

A1: 4-Oxocyclopent-2-en-1-yl acetate (4CPA) shows promise as a building block for UV-curable biobased polymers. [] The molecule contains both a vinyl group and an internal double bond. While the vinyl group enables polymerization, the internal double bond facilitates UV-induced crosslinking through [2+2] photocyclodimerization. This dual functionality allows for the creation of functional biobased polymers with tunable properties.

Q2: How does the structure of 4-Oxocyclopent-2-en-1-yl acetate lend itself to the synthesis of nucleoside analogues?

A2: 4-Oxocyclopent-2-en-1-yl acetate serves as a valuable starting material for synthesizing nucleoside analogues due to its reactivity towards nucleophilic substitution. [, ] Pyrimidine and purine heterobases, like uracil, thymine, and adenine derivatives, can react with 4-Oxocyclopent-2-en-1-yl acetate, leading to the formation of 4-heterosubstituted cyclopentenone derivatives. These compounds share structural similarities with natural nucleosides, making them potentially interesting for antiviral drug development.

Q3: What is the significance of the antiviral activity observed for a 4-heterosubstituted cyclopentenone derivative?

A3: Research indicates that one 4-heterosubstituted cyclopentenone compound derived from 4-Oxocyclopent-2-en-1-yl acetate exhibits significant activity against the human papillomavirus (HPV). [, ] This finding highlights the potential of this compound class as antiviral agents and warrants further investigation into their mechanism of action and therapeutic potential.

Q4: Have there been any computational studies on 4-Oxocyclopent-2-en-1-yl acetate derivatives?

A4: Yes, first-principles quantum mechanical simulations have been employed to study the photodimerization mechanism of 4-Oxocyclopent-2-en-1-yl acetate. [] These simulations provided insights into the energetics and predicted chemical shifts, enabling the identification of both head-to-head and head-to-tail dimers formed during the photodimerization process. This computational data supported the experimental observations from NMR analysis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid](/img/structure/B1595290.png)

![3-[(Thien-2-yl)methylene]-2-indolinone](/img/structure/B1595296.png)